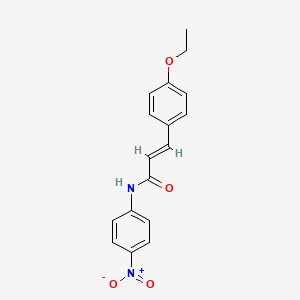![molecular formula C15H21NO B5304339 N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5304339.png)
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It is commonly used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.
作用机制
Eticlopride acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the binding of dopamine, which results in a decrease in the activation of downstream signaling pathways. The blockade of dopamine D2 receptors by N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide leads to a decrease in dopamine transmission in the brain, which is associated with various physiological and pathological conditions.
Biochemical and Physiological Effects
Eticlopride has been shown to have various biochemical and physiological effects in scientific research. It has been found to decrease locomotor activity, increase catalepsy, and impair learning and memory in animal models. Eticlopride has also been found to modulate the release of various neurotransmitters such as acetylcholine, glutamate, and GABA. In addition, N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
Eticlopride has several advantages for lab experiments. It is a selective antagonist of the dopamine D2 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. Eticlopride is also a well-established compound with a known mechanism of action and pharmacokinetics. However, N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain the desired level of receptor blockade. In addition, N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide has poor blood-brain barrier penetration, which limits its use in studies involving the central nervous system.
未来方向
For N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide research include investigating the role of dopamine D2 receptors in neuropsychiatric disorders, developing more selective and potent dopamine D2 receptor antagonists, and investigating the interaction between dopamine and other neurotransmitter systems in the brain.
合成方法
Eticlopride can be synthesized using various methods, including the reaction of 4-ethylphenethylamine with cyclobutanecarboxylic acid and subsequent reduction with lithium aluminum hydride. Another method involves the reaction of 4-ethylphenethylamine with cyclobutanone and subsequent reduction with sodium borohydride. Both methods yield N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide as a white crystalline powder with a melting point of 130-132°C.
科学研究应用
Eticlopride is commonly used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various functions such as movement, reward, and motivation. Eticlopride is used to block the dopamine D2 receptor and investigate the effects of dopamine depletion on behavior, cognition, and neurochemistry.
属性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12-7-9-13(10-8-12)11(2)16-15(17)14-5-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTHQWFXUGFBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethylphenyl)ethyl]cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![N-(3-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5304296.png)
![1-ethyl-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5304303.png)
![3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5304306.png)
![4-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5304314.png)
![1'-[(5-chloropyridin-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5304318.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5304320.png)
![1-isopropyl-2-methyl-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5304326.png)
![3-benzyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B5304330.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-N'-[4-(methylthio)phenyl]urea](/img/structure/B5304333.png)
